An In-depth Technical Guide to the Chemical Properties of 3-methylpent-4-en-2-ol
An In-depth Technical Guide to the Chemical Properties of 3-methylpent-4-en-2-ol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-methylpent-4-en-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers for 3-methylpent-4-en-2-ol
| Identifier | Value |
| IUPAC Name | 3-methylpent-4-en-2-ol[1] |
| Molecular Formula | C6H12O[1] |
| Molecular Weight | 100.16 g/mol [1][2] |
| CAS Number | 1569-59-1[1] |
| InChI | InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3[1] |
| InChIKey | COIPQIFWUIDWLU-UHFFFAOYSA-N[1] |
| SMILES | CC(C=C)C(C)O[1] |
Table 2: Physical Properties of 3-methylpent-4-en-2-ol and Related Compounds
| Property | 3-methylpent-4-en-2-ol (Predicted/Unavailable) | 3-methyl-2-pentanol (Isomer) | 2-methyl-3-buten-2-ol (Related Compound) |
| Boiling Point | Data not available | 134.3 °C | 98-99 °C |
| Melting Point | Data not available | Data not available | Data not available |
| Density | Data not available | 0.8307 g/cm³ at 20 °C | 0.824 g/mL at 25 °C |
| Solubility | Expected to have limited solubility in water and be soluble in organic solvents.[3] | 19 g/L in water | Data not available |
| Appearance | Expected to be a colorless liquid.[3] | Colorless liquid | Data not available |
Synthesis and Reactivity
2.1. Synthesis
A common and effective method for the synthesis of 3-methylpent-4-en-2-ol is the Grignard reaction. This involves the reaction of a Grignard reagent, such as vinylmagnesium bromide, with 3-methyl-2-butanone. The nucleophilic vinyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, followed by an aqueous workup to protonate the resulting alkoxide and yield the final product.
2.2. Reactivity
The chemical reactivity of 3-methylpent-4-en-2-ol is dictated by its two primary functional groups: the secondary alcohol and the terminal alkene.
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Alcohol Group Reactions: The hydroxyl group can undergo oxidation to form a ketone (3-methylpent-4-en-2-one). Esterification with carboxylic acids or their derivatives is also a typical reaction. Dehydration can lead to the formation of a diene.
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Alkene Group Reactions: The carbon-carbon double bond can participate in addition reactions, such as hydrogenation to form 3-methyl-2-pentanol, halogenation, and hydrohalogenation. It can also undergo polymerization.[3]
Experimental Protocols
3.1. General Synthetic Protocol (Grignard Reaction)
The following is a generalized experimental protocol for the synthesis of 3-methylpent-4-en-2-ol via a Grignard reaction.
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Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is assembled.
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Grignard Reagent Preparation: In the reaction flask, magnesium turnings are covered with anhydrous diethyl ether under a nitrogen atmosphere. A solution of vinyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of vinylmagnesium bromide.
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Reaction with Ketone: Once the Grignard reagent has formed, a solution of 3-methyl-2-butanone in anhydrous diethyl ether is added dropwise at a controlled temperature (typically 0 °C).
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Quenching and Workup: After the addition is complete, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted with diethyl ether.
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Purification: The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.
3.2. Analytical Characterization
The identity and purity of the synthesized 3-methylpent-4-en-2-ol can be confirmed using a variety of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the proton on the carbon bearing the hydroxyl group, the methine proton at the 3-position, and the methyl protons.
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¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the sp² hybridized carbons of the alkene, the carbon attached to the hydroxyl group, and the sp³ hybridized carbons of the alkyl portion.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. A sharp peak around 1640 cm⁻¹ would indicate the C=C stretching of the alkene, and peaks in the 2850-3000 cm⁻¹ range correspond to C-H stretching.
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Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) at m/z = 100. The fragmentation pattern will be characteristic of the structure, with potential losses of water (M-18), a methyl group (M-15), or an ethyl group (M-29).
Safety and Handling
Conclusion
3-methylpent-4-en-2-ol is a versatile organic molecule with potential applications in organic synthesis. While specific experimental data for its physical properties are limited, its chemical behavior can be reliably predicted based on its functional groups. The synthetic and analytical methods outlined in this guide provide a framework for its preparation and characterization in a laboratory setting. Further research is warranted to fully elucidate its physical properties and explore its potential applications.
